molecular formula C8H9N3O B8813347 1-(Pyridin-2-yl)imidazolidin-2-one CAS No. 53159-76-5

1-(Pyridin-2-yl)imidazolidin-2-one

Cat. No.: B8813347
CAS No.: 53159-76-5
M. Wt: 163.18 g/mol
InChI Key: QNTITXYHUMSSKB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)imidazolidin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1-(Pyridin-2-yl)imidazolidin-2-one exhibit significant anticancer properties. For instance, a study evaluating the antiproliferative effects of various imidazolidinone derivatives reported IC50 values against different cancer cell lines, demonstrating potent activity:

Compound Cell Line Tested IC50 (μM) Activity Type
10Colon Carcinoma0.4Antiproliferative
14Glioblastoma0.7Antiproliferative
17E. coli32Antibacterial

These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells .

Anti-inflammatory and Immune-modulating Effects

The compound has been identified as a potential therapeutic agent for treating myeloproliferative disorders and autoimmune diseases. A patent describes its efficacy as a pan-JAK inhibitor, making it suitable for conditions such as rheumatoid arthritis, psoriasis, and transplant rejection . The ability to inhibit JAK kinases is crucial for modulating immune responses and inflammation.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition capabilities of compounds related to this compound. Specifically, they have been evaluated for their ability to inhibit ADAMTS7, a metalloprotease linked to cardiovascular diseases. Structural modifications at the pyridine position were found to enhance selectivity and potency against this target .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Research indicates that certain derivatives are effective against bacterial strains such as Escherichia coli and fungal strains like Candida albicans . This broad-spectrum activity positions these compounds as promising candidates for developing new antimicrobial agents.

Case Study: Anticancer Efficacy

In a comprehensive study assessing the anticancer efficacy of imidazolidinone derivatives, several compounds were tested across multiple cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their activity, suggesting a potential pathway for drug development targeting cancer .

Case Study: Enzyme Inhibition

Another study focused on enzyme inhibition capabilities revealed that modified pyridine derivatives could effectively inhibit enzymes linked to cardiovascular diseases. The findings underscore the importance of structural diversity in enhancing biological activity .

Properties

CAS No.

53159-76-5

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-pyridin-2-ylimidazolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,12)

InChI Key

QNTITXYHUMSSKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-imidazolidinone (1.00 g, 11.6 mmol), 2-bromopyridine (3.40 mL, 34.8 mmol), copper powder (2.58 g, 40.7 mmol), CuCl (230 mg, 2.32 mmol), and KOAc (3.99 g, 40.7 mmol) in pyridine (10 mL) was heated at 60° C. for 18 h. The cooled mixture was partitioned between CHCl3 (100 mL) and 10% aqueous citric acid (50 mL). The aqueous layer was adjusted to pH 11 with 10 N aqueous NaOH, extracted with CHCl3 (3×100 mL), and these organic layers were combined and dried over Na2SO4, filtered, and concentrated under reduced pressure, to give the title compound in sufficient purity for use in the next step. MS: m/z=164 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
KOAc
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.58 g
Type
catalyst
Reaction Step One
Name
CuCl
Quantity
230 mg
Type
catalyst
Reaction Step One

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